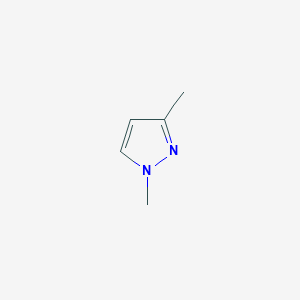
1,3-Dimethylpyrazole
Overview
Description
1,3-Dimethylpyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms at positions 1 and 2. This compound is known for its versatility in various chemical reactions and applications in different fields, including medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . This enzyme plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite .
Mode of Action
This compound interacts with its target, the AMO enzyme, by inhibiting its function . It is thought to achieve this by chelating the Cu2+ cations that the AMO enzyme needs to carry out the oxidation of NH4+ .
Biochemical Pathways
The inhibition of the AMO enzyme by this compound affects the nitrification pathway, specifically the conversion of ammonia to nitrite . This results in a reduction of nitrification in the soil, thereby decreasing nitrogen losses .
Result of Action
The inhibition of the AMO enzyme by this compound leads to a decrease in nitrification in the soil . This results in a reduction of nitrogen losses and the maintenance of soil NH4+ for a longer time . It also leads to a reduction in N2O emissions .
Action Environment
The action of this compound is influenced by the soil environment. In the soil, it needs to be broken down into DMP to achieve the inhibition of nitrification . This process is mediated by a soil biological process that remains to be identified .
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Related compounds such as 3,4-dimethylpyrazole phosphate (DMPP) have been shown to inhibit soil nitrification, a process carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) . This suggests that 1,3-Dimethylpyrazole could potentially interact with similar cellular processes.
Molecular Mechanism
It’s suggested that DMPP and DMPSA, which are structurally similar to this compound, inhibit nitrification due to their ability to chelate the Cu2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH4+ oxidation .
Temporal Effects in Laboratory Settings
Related compounds such as DMPP have been shown to inhibit nitrification in soil over a period of time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Related compounds such as 3,5-dimethylpyrazole derivatives have been evaluated for their anticonvulsant activity in animal models .
Metabolic Pathways
Related compounds such as DMPP have been shown to interact with the nitrogen cycle in soil, suggesting potential involvement in similar metabolic pathways .
Transport and Distribution
Related compounds such as DMPP have been shown to persist in acidic soil , suggesting potential for similar distribution patterns.
Subcellular Localization
Related compounds such as DMPP have been shown to inhibit specific enzymes within cells , suggesting potential for similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazole can be synthesized through several methods:
Condensation of Acetylacetone and Hydrazine Hydrate: This method involves the reaction of acetylacetone with hydrazine hydrate in ethanol or aqueous alkali.
Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of 1-carbamido or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone.
Reaction of 1,2-Pentadien-4-one and Hydrazine Hydrate: This method provides an alternative route for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the condensation of acetylacetone and hydrazine hydrate due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,3-Dimethylpyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, ruthenium catalysts, aryl halides, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives .
Scientific Research Applications
1,3-Dimethylpyrazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1,3-Dimethylpyrazole can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Both compounds have similar structures but differ in the position of the methyl groups.
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is used as a cyanoacetylating agent and a building block for the synthesis of heterocyclic compounds.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: This compound is used as a ligand in coordination chemistry and has unique properties due to its polymeric structure.
This compound stands out due to its specific applications in nitrification inhibition and its versatility in various chemical reactions.
Properties
IUPAC Name |
1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLZCJDRXTSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219523 | |
| Record name | 1H-Pyrazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-48-4 | |
| Record name | 1,3-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)



![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)







